molecular formula C24H50O3P+ B1239689 Dilauryl phosphite CAS No. 21302-09-0

Dilauryl phosphite

Cat. No.: B1239689
CAS No.: 21302-09-0
M. Wt: 417.6 g/mol
InChI Key: QBCOASQOMILNBN-UHFFFAOYSA-N
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Description

Dilauryl phosphite is an organophosphorus compound with the chemical formula C24H51O3P. It is a clear, colorless liquid commonly used as an antioxidant, stabilizer, and plasticizer in various industries, including polymer manufacturing, food processing, and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dilauryl phosphite can be synthesized through the esterification of phosphorous acid with lauryl alcohol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require a vacuum to remove water formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Dilauryl phosphite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dilauryl phosphate.

    Hydrolysis: In the presence of water, it can hydrolyze to form phosphorous acid and lauryl alcohol.

    Substitution: It can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.

    Hydrolysis: This reaction occurs in the presence of water, often under acidic or basic conditions.

    Substitution: Halogens or other nucleophiles can be used as reagents, and the reaction conditions vary depending on the specific nucleophile.

Major Products Formed

    Oxidation: Dilauryl phosphate.

    Hydrolysis: Phosphorous acid and lauryl alcohol.

    Substitution: Various substituted phosphites depending on the nucleophile used.

Scientific Research Applications

Dilauryl phosphite has several scientific research applications, including:

    Polymer Stability: It is used as an antioxidant and stabilizer in polymer manufacturing to prevent degradation during processing and long-term applications.

    Agricultural Applications: It has been studied for its effects on agricultural crops, including its ability to inhibit diseases and enhance plant performance.

    Biostimulation: It acts as a biostimulant, enhancing plant performance in stressful environments and serving as an alternative fertilizer and herbicide.

    Disease Control: It functions as an effective pesticide against various species of pathogenic bacteria and Oomycetes in horticulture.

Comparison with Similar Compounds

Similar Compounds

  • Dilauryl phosphate
  • Triphenyl phosphite
  • Diethyl phosphite
  • Dimethyl phosphite

Uniqueness

Dilauryl phosphite is unique due to its dual role as both an antioxidant and a stabilizer. Its long alkyl chains provide hydrophobic properties, making it particularly effective in non-polar environments. Additionally, its ability to undergo various chemical reactions, such as oxidation and hydrolysis, adds to its versatility in different applications .

Properties

IUPAC Name

didodecoxy(oxo)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50O3P/c1-3-5-7-9-11-13-15-17-19-21-23-26-28(25)27-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCOASQOMILNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCO[P+](=O)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051859
Record name Didodecyl phosphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphonic acid, didodecyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

21302-09-0
Record name Di(n-dodecyl)hydrogen phosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dilauryl phosphite
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41924
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Record name Phosphonic acid, didodecyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Didodecyl phosphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Didodecyl phosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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